molecular formula C11H16O3 B14439675 Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate CAS No. 75100-64-0

Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B14439675
CAS No.: 75100-64-0
M. Wt: 196.24 g/mol
InChI Key: DVRUDYWXVMIYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C11H16O3. It is a derivative of cyclohexene and is characterized by the presence of a methyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The ester and ketone functional groups can participate in various biochemical pathways, including hydrolysis and redox reactions. These interactions can lead to the formation of reactive intermediates that further react with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

CAS No.

75100-64-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-7-5-8(12)9(10(13)14-4)11(2,3)6-7/h5,9H,6H2,1-4H3

InChI Key

DVRUDYWXVMIYKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C(C1)(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.